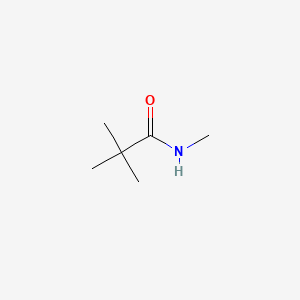
p-Hexyloxybenzylidene p-aminophenol
Descripción general
Descripción
P-Hexyloxybenzylidene p-aminophenol (HOBAP) is an organic compound that has been studied for its potential applications in various scientific fields. It is an aromatic compound with a molecular formula of C14H17NO and a molecular weight of 221.29 g/mol. HOBAP is an important intermediate in the synthesis of pharmaceuticals and dyes, and has been studied for its potential therapeutic and diagnostic applications.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
p-Aminophenol, a related compound to p-Hexyloxybenzylidene p-aminophenol, is an essential intermediate in the synthesis of various chemicals. It plays a significant role in the production of medicine, pesticide, and dyestuff. The catalytic hydrogenation of nitrobenzene to p-aminophenol is particularly noteworthy for its low production cost, high yield, and environmental friendliness, making it a green synthesis route (Yang Xiao-rui, 2013).
Coordination Chemistry and Functionalization
Aminophenols, including those structurally related to this compound, are significant in coordination chemistry, particularly for first-row transition metals. They offer potential for bioactivation and responsive systems. The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, related to aminophenols, indicates the challenge and potential in creating structurally demanding and functionally diverse models (Monika Olesiejuk et al., 2018).
Bacterial Oxidation and Metabolic Processes
Research on p-aminobenzoic acid, closely related to this compound, has shown its significant role in bacterial growth and metabolism. It is transformed into p-aminophenol by certain bacterial strains, highlighting its importance in microbial biochemical pathways (N. N. Durham, 1956).
Analytical Chemistry Applications
In analytical chemistry, methods have been developed for the quantitative analysis of small amounts of p-aminophenol. Techniques like spectrophotometry and thin-layer chromatography (TLC) are used to determine p-aminophenol, underlining the relevance of its derivatives in analytical methods (E. Kalatzis & I. Zarbi, 1976).
Propiedades
IUPAC Name |
4-[(4-hexoxyphenyl)methylideneamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-20-17-8-10-18(21)11-9-17/h6-13,15,21H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVBZKAQTXOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50262-77-6 | |
| Record name | p-Hexyloxybenzylidene p-aminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)





